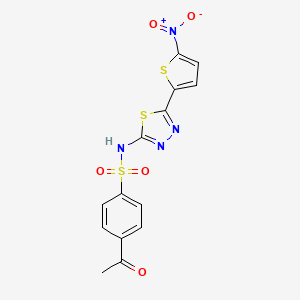
Mt KARI-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mt KARI-IN-5, also known as compound 6c, is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This enzyme is crucial in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for anti-tuberculosis drug development. This compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μM and low cytotoxicity (HEK IC50 > 64 μg/mL) .
Métodos De Preparación
The synthesis of Mt KARI-IN-5 involves the development of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues. The synthetic route includes the reaction of 4-methoxyphenyl isocyanate with 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine under specific conditions to yield the desired compound . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.
Análisis De Reacciones Químicas
Mt KARI-IN-5 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mt KARI-IN-5 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of ketol-acid reductoisomerase in Mycobacterium tuberculosis.
Biology: It helps in understanding the role of branched-chain amino acid biosynthesis in bacterial growth and survival.
Medicine: this compound is a potential lead compound for developing new anti-tuberculosis drugs, especially against drug-resistant strains.
Industry: The compound’s low cytotoxicity makes it a candidate for further development in pharmaceutical industries .
Mecanismo De Acción
Mt KARI-IN-5 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth. By binding to the active site of KARI, this compound prevents the enzyme from catalyzing the conversion of 2-acetolactate to 2,3-dihydroxy-3-alkylbutyrate, thereby disrupting the biosynthesis pathway and inhibiting bacterial growth .
Comparación Con Compuestos Similares
Mt KARI-IN-5 is compared with other ketol-acid reductoisomerase inhibitors, such as compounds 14 and 16, which have inhibitory constant values of 3.71 μM and 3.06 μM, respectively . These compounds also show inhibitory activity against Mycobacterium tuberculosis but differ in their binding affinities and cytotoxicity profiles. This compound is unique due to its specific structure, which includes a 5-nitrothiophen-2-yl group and a 1,3,4-thiadiazol-2-yl moiety, contributing to its potent inhibitory activity and low cytotoxicity .
Propiedades
Fórmula molecular |
C14H10N4O5S3 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17) |
Clave InChI |
WFMFLZBQKIAQEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


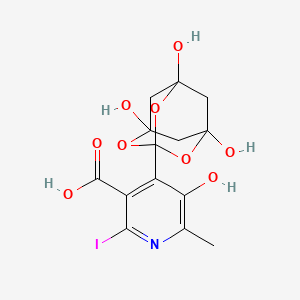
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
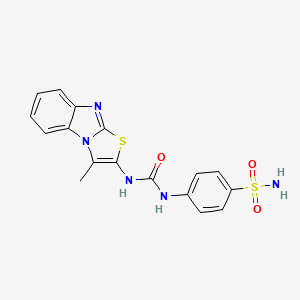
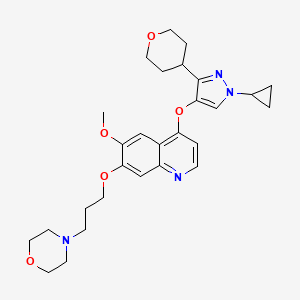
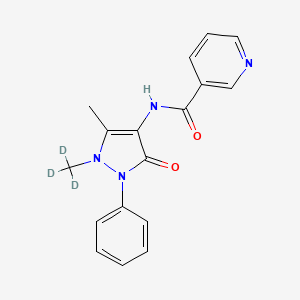
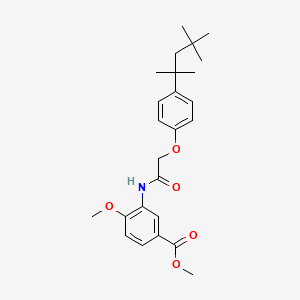
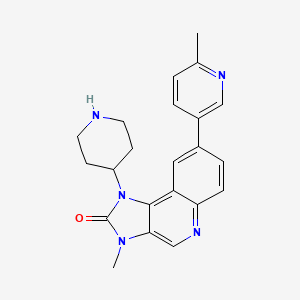
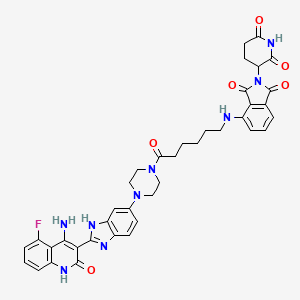
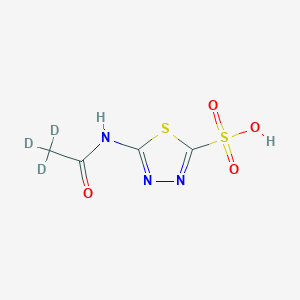
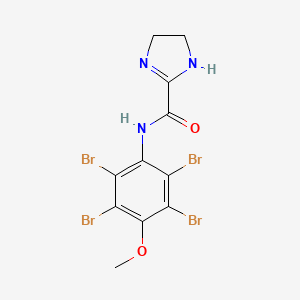
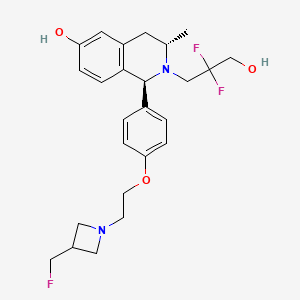
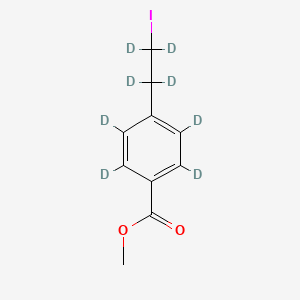
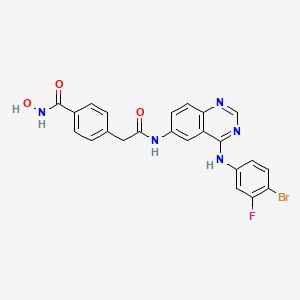
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
